5-Bromo-2-isopropoxybenzotrifluoride

カタログ番号 B1346423

CAS番号:

914635-61-3

分子量: 283.08 g/mol

InChIキー: UXWQSCRGWLFFLF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

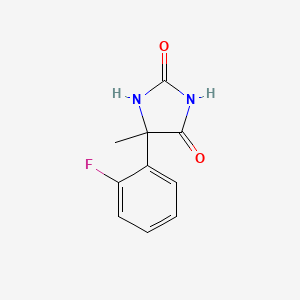

5-Bromo-2-isopropoxybenzotrifluoride is a chemical compound with the CAS Number: 914635-70-4 and a molecular weight of 283.09 . Its IUPAC name is 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene .

Synthesis Analysis

While specific synthesis routes for 5-Bromo-2-isopropoxybenzotrifluoride were not found, a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Physical And Chemical Properties Analysis

5-Bromo-2-isopropoxybenzotrifluoride is stored at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “5-Bromo-2-isopropoxybenzotrifluoride” is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are evaluated as potential inhibitors of the α-glucosidase enzyme .

- Methods of Application or Experimental Procedures : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and all the synthetic compounds were characterized by different spectroscopic techniques EIMS, HRMS, 1 H-NMR, and 13 C-NMR . Molecular docking was also performed on the selected compounds having varying substitution pattern in order to understand the molecular interaction of molecules with the active site of the enzyme .

- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC 50 = 12.4–103.2 μM . Inhibitory results were compared with the standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) . Compounds 1 (IC 50 = 37.82 ± 0.08 μM), 9 (IC 50 = 37.76 ± 0.05 μM), 12 (IC 50 = 24.96 ± 0.09 μM), 16 (IC 50 = 21.15 ± 0.08 μM) and 17 (IC 50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) . Especially, 17 (IC 50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .

Safety And Hazards

特性

IUPAC Name |

4-bromo-1-propan-2-yloxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(11)5-8(9)10(12,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWQSCRGWLFFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isopropoxybenzotrifluoride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

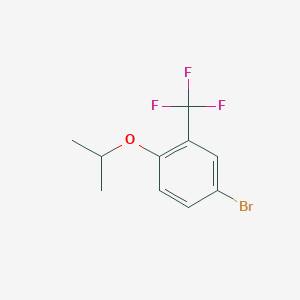

To a solution of 2-propanol (1.997 mL) in dry tetrahydrofuran (THF) (50 mL) under nitrogen was added potassium tert-butoxide (3.49 g). The reaction mixture was heated to 50° C. for 10 min, then 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (D40) (6.3 g) was added. The resulting mixture was stirred at 50° C. overnight. After cooling the reaction, the solvent was removed in vacuo, the residue was diluted with ethyl acetate (100 mL), washed with water, the organic phase was dried over sodium sulphate, concentrated and the residue was purified by column chromatography to give 4-bromo-1-[(1-methylethyl)oxy]-2-(trifluoromethyl)benzene (D41) (5.21 g) as a clear oil. δH (CDCl3, 600 MHz): 1.36 (6H, d), 4.60 (1H, m), 6.88 (1H, d), 7.55 (1H, dd), 7.66 (1H, d).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)

![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)